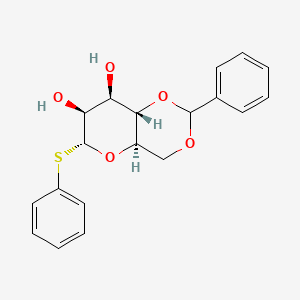

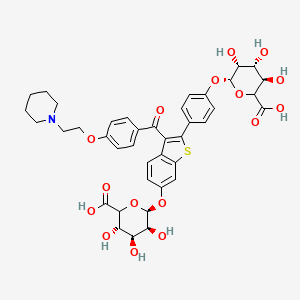

1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine, also known as BMP, is an indanone-based compound that has been studied for its potential applications in the pharmaceutical and medical industries. BMP has been investigated for its ability to act as a chiral synthon for the synthesis of active pharmaceutical ingredients (APIs) and as a potential therapeutic agent for various diseases. In

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

This compound acts as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are drugs that increase the level of acetylcholine, a neurotransmitter, in the brain. They are used to treat diseases like Alzheimer’s and Parkinson’s where there is a deficiency of acetylcholine in the brain.

Antioxidant Properties

Some derivatives of the compound have shown potent antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Potential Alzheimer’s Disease Treatment

The compound and its derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. A new drug that could halt or slow the progression of the disease would be a significant breakthrough.

Debenzylation Reactions

The compound has been used in selective debenzylation reactions . Debenzylation is the removal of a benzyl group from an organic compound. This is a common step in organic synthesis and the development of new drugs.

Development of New Catalysts

The compound has been used in the development of new catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction. They are crucial in many industrial processes.

Potential Use in Central Nervous System Diseases

The compound has been studied for its potential use in central nervous system (CNS) diseases . The CNS includes the brain and spinal cord, and diseases of the CNS can have a significant impact on a person’s ability to move, speak, see, remember, or even breathe.

Mécanisme D'action

Target of Action

The primary targets of the compound, also known as “1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine”, are yet to be identified. The compound is related to Donepezil , suggesting it may have similar targets, such as acetylcholinesterase, a key enzyme involved in the termination of impulse transmission at cholinergic synapses.

Pharmacokinetics

Based on its structural similarity to donepezil, it might be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLOAOZVBVDEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849553 |

Source

|

| Record name | 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one | |

CAS RN |

1076198-90-7 |

Source

|

| Record name | 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)